1-(Azidomethyl)-4-ethenylbenzene

Azide loading density Dispersion copolymerization Click chemistry capacity

1-(Azidomethyl)-4-ethenylbenzene (synonyms: 4-vinylbenzyl azide, VBA; 4-azidomethylstyrene, AMS) is a para-substituted styrene derivative combining a polymerizable vinyl group with a benzylic azide moiety (C₉H₉N₃, MW 159.19 g/mol). The vinyl group enables incorporation into diverse polymer backbones via free-radical, RAFT, ATRP, or nitroxide-mediated polymerization, while the azide participates in high-yielding copper-catalyzed azide-alkyne cycloaddition (CuAAC) and photo-crosslinking via nitrene insertion.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 111965-73-2
Cat. No. B1444440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azidomethyl)-4-ethenylbenzene
CAS111965-73-2
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)CN=[N+]=[N-]
InChIInChI=1S/C9H9N3/c1-2-8-3-5-9(6-4-8)7-11-12-10/h2-6H,1,7H2
InChIKeyNMJXESYNYFVHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azidomethyl)-4-ethenylbenzene (CAS 111965-73-2): A Dual-Functional Styrenic Monomer for Orthogonal Polymerization and Click Chemistry


1-(Azidomethyl)-4-ethenylbenzene (synonyms: 4-vinylbenzyl azide, VBA; 4-azidomethylstyrene, AMS) is a para-substituted styrene derivative combining a polymerizable vinyl group with a benzylic azide moiety (C₉H₉N₃, MW 159.19 g/mol) . The vinyl group enables incorporation into diverse polymer backbones via free-radical, RAFT, ATRP, or nitroxide-mediated polymerization, while the azide participates in high-yielding copper-catalyzed azide-alkyne cycloaddition (CuAAC) and photo-crosslinking via nitrene insertion [1][2]. Commercially available at ≥95% purity with full HNMR and HPLC characterization, it is supplied in powder form requiring storage at <−15 °C with protection from light .

Why 1-(Azidomethyl)-4-ethenylbenzene Cannot Be Replaced by 4-Vinylbenzyl Chloride or Other Azide Monomers


Direct substitution with 4-vinylbenzyl chloride (CAS 1592-20-7) is precluded by the orthogonal reactivity demand of many advanced applications: the benzylic chloride requires a separate, often incomplete, post-polymerization azidation step (NaN₃/DMF) that introduces additional purification burdens and is limited by solubility and accessibility constraints in crosslinked or porous architectures [1]. In contrast, 1-(azidomethyl)-4-ethenylbenzene delivers the azide pre-installed on the monomer, enabling one-step incorporation of clickable and photo-crosslinkable functionality exactly at the desired loading, with demonstrated azide contents up to 5.58 mmol g⁻¹ that far exceed typical post-modification yields [2]. Similarly, non-styrenic azide monomers (e.g., glycidyl azide, azidoethyl methacrylate) lack the styrenic backbone compatibility essential for polystyrene-based block copolymer lithography and surface alignment layers [3].

Quantitative Differentiation Matrix for 1-(Azidomethyl)-4-ethenylbenzene: Head-to-Head Evidence vs. Comparators


Azide Loading Capacity: Direct Copolymerization Delivers 5.58 mmol g⁻¹ vs. Post-Polymerization Azidation Limitations

In a direct head-to-head methodological comparison, Albuszis et al. demonstrated that direct dispersion copolymerization of 1-(azidomethyl)-4-ethenylbenzene (VBA) with styrene achieves measured azide loadings up to 5.58 mmol g⁻¹, quantified by elemental analysis [1]. This represents the highest reported azide loading for polystyrene-based microspheres. In contrast, the conventional post-polymerization azidation route—polymerizing 4-vinylbenzyl chloride followed by NaN₃ substitution—'often suffers from poor conversions, due, in part, to solubility limitations' and yields substantially lower functional group densities [1]. For crosslinked macroporous microparticles (styrene/DVB/VBA system), tunable azide loadings from 0.11 to 1.17 mmol g⁻¹ were achieved by varying VBA feed ratio (0–40 wt%), with uniform diameter dispersities below 1.01 [2].

Azide loading density Dispersion copolymerization Click chemistry capacity

Orthogonal Dual-Functionality: Photo-Crosslinking (>10% Conversion Prevents Dissolution) While Retaining Residual Azide for Click Modification

Unlike mono-functional crosslinkers (e.g., divinylbenzene, DVB) or mono-functional click handles (e.g., propargyl methacrylate), VBA uniquely enables two orthogonal chemistries from a single functional group [1]. Under 254 nm UV irradiation, the azide undergoes decomposition to nitrene with subsequent C–H insertion and C=C addition, achieving crosslinking. Above a threshold of 10% azide conversion, the microspheres become completely insoluble in good solvents (THF, DMF), preserving shape and size distribution [1]. The azide consumption follows first-order kinetics, allowing precise control: by adjusting irradiation time, a defined fraction of azide groups is consumed for crosslinking while residual azide groups remain fully competent for subsequent CuAAC click modification with alkyne-functional probes (demonstrated with Rhodamine B propargyl ester) [1]. In contrast, DVB-crosslinked particles require a separate functional monomer for conjugation capability.

Orthogonal chemistry Photo-crosslinking CuAAC click modification

Preferential Copolymerization Kinetics: Azidomethyl Styrene Consumed Faster than Styrene, Enabling Temperature-Controlled Sequence Insertion

Slavin et al. reported that during nitroxide-mediated copolymerization (NMP) of styrene and azidomethyl styrene (AMS), kinetic studies revealed that 'small equivalents of azidomethyl styrene are consumed at a relatively higher rate' than styrene [1]. This behavior was further enhanced by lowering the reaction temperature by only 5 °C (from 110 °C to 105 °C), which 'slowed the rate of polymerization for both [monomers]' but selectively increased the AMS consumption differential, leading to 'a more precisely defined area of azide functionality' [1]. By actively controlling temperature during polymerization, AMS could be inserted at multiple discrete points along the polystyrene backbone—a capability not achievable with 4-vinylbenzyl chloride, which exhibits near-ideal random copolymerization with styrene (reactivity ratios r₁ ≈ r₂ ≈ 1). This differential reactivity was exploited in combination with strong donor/acceptor comonomer pairs (pentafluorostyrene/maleimide) to construct sequence-defined copolymers with controlled functional monomer placement [1].

Copolymerization kinetics Sequence control Nitroxide-mediated polymerization

Surface Energy Tunability for Block Copolymer Lithography: P(S-r-VBzAz) Films Span 21–45 dyn/cm, Matching Industry-Standard Neutral Layers

Ryu et al. investigated poly(styrene-random-4-vinylbenzyl azide) [P(S-r-VBzAz)] copolymers with azide comonomer content ranging from 5 to 100 mol% as cross-linkable surface treatments for controlling block copolymer orientation in thin films [1]. After spin-coating and thermal crosslinking, the resulting films exhibited surface tensions spanning from 21 to 45 dyn/cm—a range that encompasses the surface energies of both polystyrene (PS, ~33 dyn/cm) and poly(methyl methacrylate) (PMMA, ~41 dyn/cm) blocks [1]. Critically, perpendicular orientation of cylinder-forming P(S-b-MMA) was achieved on all P(S-r-VBzAz) compositions, with the homopolymer poly(4-vinylbenzyl azide) performing as effectively as 'random terpolymer alignment layers commonly made from both block monomers and a cross-linkable monomer' [1]. In cross-study comparison, analogous surface treatments based on poly(styrene-random-4-vinylbenzyl chloride) require an additional azidation or quaternization step to achieve comparable surface energy tuning, adding process complexity [2].

Block copolymer alignment Surface energy tuning Directed self-assembly

One-Step UV-Induced Hydrosilylation onto H-Terminated Silicon: Eliminating Multi-Step Surface Azidation Protocols

US Patent Application 20240209214 discloses a one-step method for attaching 4-vinylbenzyl azide (VBA) directly to H-terminated silicon surfaces via UV-induced hydrosilylation, forming a covalent Si–C bond linkage [1]. This approach contrasts with conventional multi-step protocols requiring: (i) surface chlorination or silanization, (ii) introduction of a halogen or leaving group, (iii) nucleophilic substitution with NaN₃ [1]. The patent explicitly claims that the VBA-derived azide-functionalized surface is subsequently competent for CuAAC click chemistry with alkyne-containing biomolecules, polymers, and sensors [1]. In cross-study comparison, O'Shea et al. demonstrated that azidomethylstyrene (AMS) moieties can undergo orthogonal CuAAC and fluoroarene–thiol coupling (FTC) on the same polymer chain, confirming the orthogonality of the benzylic azide in the presence of other reactive handles—a feature not available with chloromethylstyrene-derived surfaces [2].

Surface functionalization Hydrosilylation Silicon surface modification

Patchy Nanoparticle Engineering: Controlled Patch-to-Particle Size Ratio from 0.69 to 1.54 via Emulsion Copolymerization of VBA

Liu et al. (2024) demonstrated that seeded growth emulsion copolymerization of styrene and 4-vinylbenzyl azide (VBA) in varying ratios, combined with multistage silica regrowth, enables fine control of the patch-to-particle size ratio from 0.69 to 1.54 [1]. This represents a uniquely wide tunability range for patchy silica nanoparticles, where the PVBA patches provide both structural anisotropy and latent azide functionality for subsequent site-specific conjugation [1]. The resulting di- and trivalent silica NPs assembled into linear colloidal polymers and honeycomb-like lattices upon solvent quality reduction, as confirmed by mesoscale dynamics simulations [1]. In contrast, analogous patchy particles prepared with 4-vinylbenzyl chloride as the co-monomer require an additional post-polymerization azidation step that can compromise patch morphology or colloidal stability, and do not offer the same combination of structural control and click-chemistry readiness in a single step [1].

Patchy nanoparticles Colloidal self-assembly Emulsion copolymerization

High-Value Procurement Scenarios for 1-(Azidomethyl)-4-ethenylbenzene Based on Quantitative Differentiation Evidence


High-Capacity Click-Functional Microsphere Synthesis for Affinity Bioseparation and Diagnostic Supports

When the application demands the highest possible density of conjugation sites per unit mass—such as in affinity chromatography resins, immunodiagnostic bead supports, or enzyme immobilization carriers—procurement of VBA is justified over 4-vinylbenzyl chloride. The quantitative evidence demonstrates that direct copolymerization of VBA yields azide loadings up to 5.58 mmol g⁻¹ [1], a value unattainable via the conventional two-step chloromethylstyrene → azidation route. This loading density directly translates to higher binding capacity per gram of resin, reducing column volume and reagent consumption in preparative separations. Additionally, the orthogonal photo-crosslinking capability (irreversible above 10% azide conversion) eliminates the need for a separate crosslinker (DVB), while residual azides remain addressable for ligand immobilization via CuAAC [2].

Block Copolymer Directed Self-Assembly (DSA) Underlayer Formulation for Sub-10 nm Lithography

In semiconductor directed self-assembly workflows, the neutral underlayer composition must be precisely tuned to balance the surface energies of the two blocks. The evidence shows that P(S-r-VBzAz) copolymers span a surface tension range of 21–45 dyn/cm by simply varying the VBzAz content from 5 to 100 mol%, achieving perpendicular P(S-b-MMA) cylinder orientation across all compositions without requiring a third comonomer [3]. This eliminates the need to stock, characterize, and optimize ratios for MMA-containing terpolymers, streamlining the material supply chain for DSA process development. The thermal crosslinking mechanism (azide decomposition at ~250 °C) is fully compatible with standard semiconductor fabrication thermal budgets.

One-Step Azide-Functionalized Silicon Biosensor and Microarray Chip Preparation

For researchers and manufacturers of silicon-based biosensors, the patented one-step UV-induced hydrosilylation of VBA onto H-terminated silicon replaces a three-step protocol (surface activation → silanization → azidation) [4]. The resulting azide-terminated surface is directly competent for CuAAC immobilization of alkyne-modified capture probes (DNA, antibodies, aptamers). The reduced step count translates to higher throughput, lower inter-batch variability, and elimination of aqueous NaN₃ handling in cleanroom environments. The covalent Si–C bond linkage provides superior hydrolytic stability compared to siloxane-based silanization approaches.

Sequence-Controlled Functional Copolymer Synthesis for Precision Polymer Conjugates

When the research objective is to create polystyrene-based copolymers with precisely localized azide 'hotspots' for site-specific drug conjugation or graft copolymer synthesis, VBA (as AMS) is the monomer of choice over 4-vinylbenzyl chloride. The kinetic evidence demonstrates that AMS is consumed preferentially during nitroxide-mediated copolymerization, with the rate differential enhanced by modest temperature reduction (105 °C vs. 110 °C), enabling temperature-programmed sequence insertion of azide groups at predetermined backbone positions [5]. This level of sequence control is structurally inaccessible using near-ideal random copolymerization of chloromethylstyrene, where monomer distribution follows statistical randomness.

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